1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride
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Overview
Description
1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride typically involves the reaction of 2-pentoxybenzaldehyde with methylthiomethyl ketone in the presence of a base to form the corresponding enone. This enone is then reacted with imidazole under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the double bond or the imidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or arylated imidazole derivatives.
Scientific Research Applications
1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its imidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antifungal or antibacterial effects. The compound’s imidazole ring can interact with metal ions or other active sites in enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Neticonazole hydrochloride: Another imidazole derivative with antifungal properties.
Ketoconazole: A widely used antifungal agent with a similar imidazole structure.
Miconazole: An antifungal compound used in various topical treatments.
Uniqueness
1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfanyl and pentoxyphenyl groups provide unique reactivity and potential therapeutic effects compared to other imidazole derivatives.
Properties
IUPAC Name |
1-[2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMABKERDVYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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